

Discovery and characterization of 10-Methyltricosanoyl-CoA.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Methyltricosanoyl-CoA**

Cat. No.: **B15547412**

[Get Quote](#)

10-Methyltricosanoyl-CoA: A Technical Overview

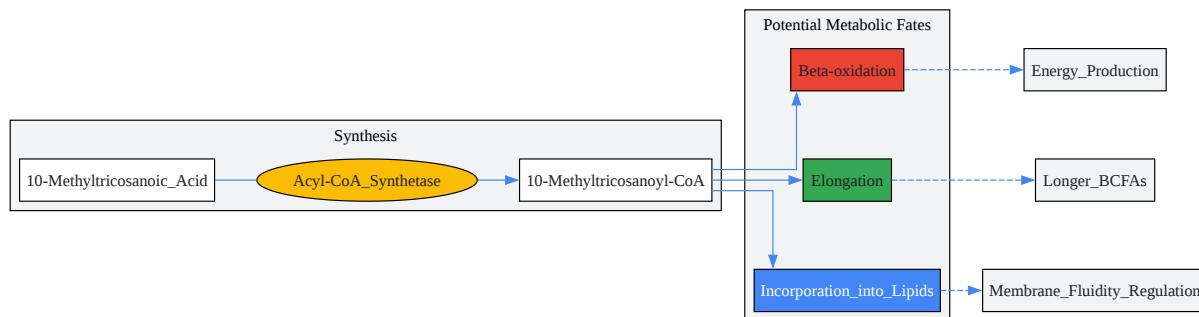
For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical guide on the current understanding of **10-Methyltricosanoyl-CoA**, a branched-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this paper synthesizes information from studies on related long-chain and branched-chain fatty acids and their CoA esters to infer its probable characteristics and biological significance. The methodologies for the characterization of similar compounds are detailed, offering a framework for future investigation of **10-Methyltricosanoyl-CoA**.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cell membranes and are involved in various metabolic processes. Their CoA esters, such as the putative **10-Methyltricosanoyl-CoA**, are key metabolic intermediates. Tricosanoic acid (C23:0) is a very-long-chain saturated fatty acid. The addition of a methyl group at the 10th position would create 10-methyltricosanoic acid, and its activated form for metabolism is **10-Methyltricosanoyl-CoA**. While specific literature on **10-Methyltricosanoyl-CoA** is scarce, this guide draws upon the established knowledge of related molecules to provide a foundational understanding.


Inferred Physicochemical Properties and Characterization Data

Quantitative data for **10-Methyltricosanoyl-CoA** is not directly available. The following table summarizes expected data based on the analysis of similar long-chain and branched-chain fatty acyl-CoAs.

Property	Expected Value/Characteristic	Analytical Method
Molecular Formula	C ₃₅ H ₆₈ N ₇ O ₁₇ P ₃ S	Mass Spectrometry
Molecular Weight	979.95 g/mol	Mass Spectrometry
Mass Spectrometry (MS)	Expected [M-H] ⁻ ion and characteristic fragmentation patterns.	LC-MS/MS (Liquid Chromatography-Tandem MS)
NMR Spectroscopy	¹ H and ¹³ C NMR would show characteristic peaks for the acyl chain, methyl branch, and CoA moiety.	Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatography	Expected retention time on a C ₁₈ reverse-phase column.	High-Performance Liquid Chromatography (HPLC)

Potential Biological Significance and Signaling Pathways

While no signaling pathways have been explicitly described for **10-Methyltricosanoyl-CoA**, based on the roles of other BCFAs and very-long-chain fatty acids (VLCFAs), we can hypothesize its involvement in several cellular processes.

[Click to download full resolution via product page](#)

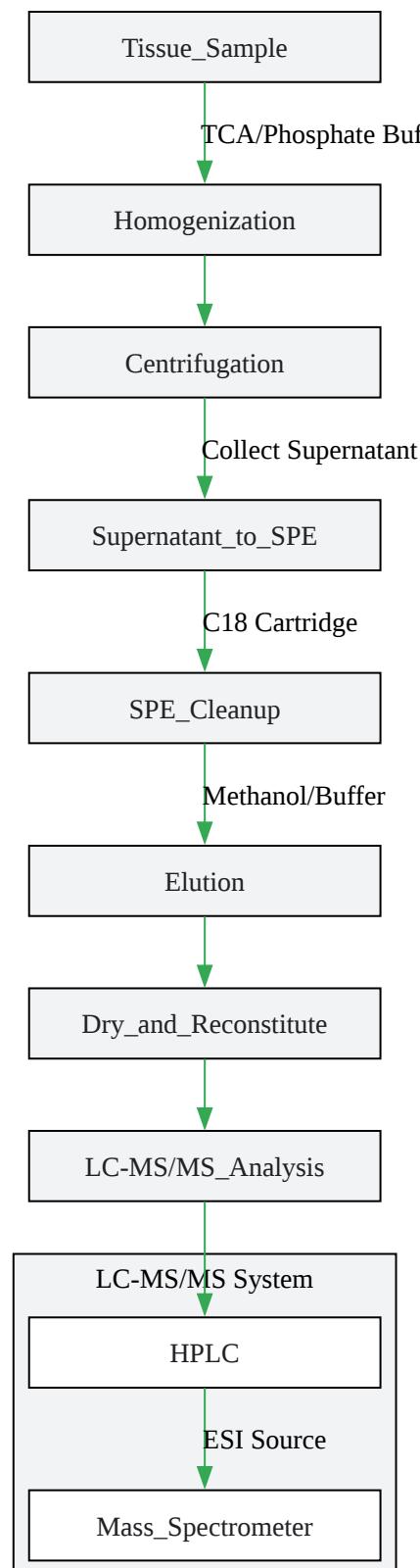
Caption: Hypothetical metabolic pathways of **10-Methyltricosanoyl-CoA**.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain acyl-CoAs and can be applied to the study of **10-Methyltricosanoyl-CoA**.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is based on the method described by Minkler et al. for the extraction of long-chain acyl-CoAs from various tissues.


- **Homogenization:** Homogenize 50-100 mg of frozen tissue in 1 mL of a solution containing 10% (w/v) trichloroacetic acid, 50 mM potassium phosphate, and internal standards.
- **Centrifugation:** Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
- **Solid-Phase Extraction (SPE):**

- Condition a C18 SPE cartridge with methanol, followed by water, and then the homogenization buffer.
- Load the supernatant onto the conditioned cartridge.
- Wash the cartridge with an acidic buffer to remove unbound contaminants.
- Elute the acyl-CoAs with a buffered methanol solution.
- Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent for analysis.

Analysis by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of acyl-CoAs.

- Chromatographic Separation:
 - Column: Use a C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
 - Mobile Phase A: 95:5 (v/v) 50 mM ammonium acetate/acetonitrile.
 - Mobile Phase B: 95:5 (v/v) acetonitrile/50 mM ammonium acetate.
 - Gradient: A linear gradient from 2% to 100% Mobile Phase B over 15 minutes.
 - Flow Rate: 0.3 mL/min.
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification.
 - Transitions: Monitor for the specific precursor-to-product ion transitions for **10-Methyltricosanoyl-CoA** and internal standards.

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and analysis of acyl-CoAs.

Conclusion and Future Directions

The study of **10-Methyltricosanoyl-CoA** is in its infancy. The protocols and hypothetical pathways outlined in this guide provide a robust starting point for researchers. Future work should focus on the definitive identification and quantification of this molecule in biological systems. Elucidating its specific roles in metabolism and disease will be critical for understanding the full spectrum of fatty acid biology and for potential therapeutic development.

- To cite this document: BenchChem. [Discovery and characterization of 10-Methyltricosanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15547412#discovery-and-characterization-of-10-methyltricosanoyl-coa\]](https://www.benchchem.com/product/b15547412#discovery-and-characterization-of-10-methyltricosanoyl-coa)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com